molecular formula C26H18N4O5S B343600 METHYL 4-[(2Z)-5-AMINO-6,8-DICYANO-2-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE

METHYL 4-[(2Z)-5-AMINO-6,8-DICYANO-2-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE

Cat. No.: B343600
M. Wt: 498.5 g/mol
InChI Key: CDNCBBZPUJPFLJ-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{5-amino-6,8-dicyano-2-[4-(methoxycarbonyl)benzylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-7-yl}benzoate is a complex organic compound featuring a thiazolopyridine core

Preparation Methods

The synthesis of METHYL 4-[(2Z)-5-AMINO-6,8-DICYANO-2-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE typically involves multi-step organic synthesis. The key steps include:

    Formation of the thiazolopyridine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzylidene group: This step involves the condensation of the thiazolopyridine intermediate with a benzaldehyde derivative.

    Functional group modifications:

Chemical Reactions Analysis

Methyl 4-{5-amino-6,8-dicyano-2-[4-(methoxycarbonyl)benzylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-7-yl}benzoate can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, leading to the reduction of the cyano groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

Methyl 4-{5-amino-6,8-dicyano-2-[4-(methoxycarbonyl)benzylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridin-7-yl}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe in biological studies to investigate various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of METHYL 4-[(2Z)-5-AMINO-6,8-DICYANO-2-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE is not well-documented. its potential biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The compound’s structure allows it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar compounds to METHYL 4-[(2Z)-5-AMINO-6,8-DICYANO-2-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDIN-7-YL]BENZOATE include other thiazolopyridine derivatives and compounds with similar functional groups. These compounds share some structural features but differ in their specific substituents and overall reactivity. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Similar compounds include:

    Thiazolopyridine derivatives: Compounds with similar core structures but different substituents.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

    Cyano and ester-containing compounds: Compounds with similar functional groups but different overall structures.

Properties

Molecular Formula

C26H18N4O5S

Molecular Weight

498.5 g/mol

IUPAC Name

methyl 4-[(Z)-[5-amino-6,8-dicyano-7-(4-methoxycarbonylphenyl)-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridin-2-ylidene]methyl]benzoate

InChI

InChI=1S/C26H18N4O5S/c1-34-25(32)16-5-3-14(4-6-16)11-20-23(31)30-22(29)18(12-27)21(19(13-28)24(30)36-20)15-7-9-17(10-8-15)26(33)35-2/h3-11,21H,29H2,1-2H3/b20-11-

InChI Key

CDNCBBZPUJPFLJ-JAIQZWGSSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)C(=O)OC)C#N)N

SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)C(=O)OC)C#N)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)C(=O)OC)C#N)N

Origin of Product

United States

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